![molecular formula C10H14FNO B3308137 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol CAS No. 93748-83-5](/img/structure/B3308137.png)
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol
Overview
Description
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a fluorine atom, an amino group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-fluorobenzyl chloride with methylamine, followed by the addition of ethanol. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 2-Fluorobenzyl chloride reacts with methylamine in the presence of a base to form 2-[(2-Fluoro-benzyl)-methyl-amino].
Step 2: The intermediate product is then reacted with ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(2-Fluoro-benzyl)-methyl-amino]-acetaldehyde or 2-[(2-Fluoro-benzyl)-methyl-amino]-acetic acid.
Reduction: Formation of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol exhibit diverse biological activities, including:
- Anticancer Effects : Studies have shown that benzyl derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxicity against colorectal cancer cell lines (HCT-116) and have been characterized for their selectivity towards cancerous versus normal cells .
- Anticholinesterase Activity : The compound may also exhibit potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds designed with similar functionalities have shown promising results in inhibiting AChE activity .
Anticancer Activity
In a study evaluating glucopyranosyl-conjugated benzyl derivatives, one compound demonstrated antiproliferative activity comparable to established chemotherapeutics against colorectal cancer cells. The substitution patterns on the benzyl moiety were found to significantly affect the therapeutic index, highlighting the importance of structural modifications in enhancing anticancer efficacy .
Neuroprotective Properties
Research into multitarget compounds has indicated that certain derivatives of this compound could provide neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in treating neurodegenerative conditions by mitigating cell damage induced by reactive oxygen species .
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets. The ethanol moiety can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and activity at various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-benzylamine: Lacks the ethanol moiety but shares the benzyl and fluorine substitution.
2-[(2-Fluoro-phenyl)-methyl-amino]-ethanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol is unique due to the presence of both the fluorine-substituted benzyl group and the ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol, with the chemical formula C₉H₁₂FNO, is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
- Molecular Weight : 169.196 g/mol
- Density : 1.133 g/cm³
- Boiling Point : Approximately 285.9ºC
- Flash Point : 126.7ºC
The compound features a fluorobenzyl group attached to a methylaminoethanol moiety, which influences its chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The ethanol moiety can participate in hydrogen bonding, while the fluorine atom enhances the compound's electronic properties. These interactions can modulate binding affinity and activity at various enzymes and receptors, potentially leading to therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values ranging from 0.06 to 0.17 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 22.9 µM against different strains .
Case Studies
- Anticancer Studies :
- Antimicrobial Evaluation :
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-[(4-Fluoro-benzyl)-methyl-amino]-ethanol | C₁₀H₁₄FNO | Contains para-fluorobenzyl group; potential differences in activity |
2-[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-ethanol | C₁₀H₁₃ClFNO | Chlorine substitution may alter reactivity and biological effects |
2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol | C₉H₁₂FNO | Similar structure but different positioning of fluorine; distinct properties |
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQQZPANBQRNOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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